Regioisomeric Connectivity: 3-Position Piperidine Substitution Defines Unique Scaffold Geometry
The defining differential feature of 3-(1,2-oxazol-4-yl)piperidine hydrochloride is the 3-position attachment of the piperidine ring to the isoxazole moiety, contrasting sharply with the more common 4-substituted piperidine analogs such as 3-(piperidin-4-yl)isoxazole (CAS 1060814-32-5) . This regioisomeric variation produces distinct three-dimensional scaffold geometry that cannot be replicated by positional isomers. In dopamine receptor antagonist SAR studies of isoxazolylpiperidine libraries, the 3-substituted versus 4-substituted piperidine connectivity significantly alters receptor subtype selectivity profiles [1].
| Evidence Dimension | Regioisomeric scaffold geometry (piperidine attachment position) |
|---|---|
| Target Compound Data | 3-(1,2-oxazol-4-yl)piperidine hydrochloride: piperidine substituted at 3-position; isoxazole at 4-position |
| Comparator Or Baseline | 3-(Piperidin-4-yl)isoxazole hydrochloride (CAS 1955540-53-0): piperidine substituted at 4-position; isoxazole at 3-position |
| Quantified Difference | Positional isomer with distinct connectivity vector and spatial orientation of the basic nitrogen |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES representation |
Why This Matters
This regioisomeric distinction determines the vector of substitution in subsequent derivatization reactions and fundamentally alters the pharmacophore geometry, making the 3-substituted scaffold irreplaceable for projects requiring this specific spatial arrangement.
- [1] Landge KP, Oh JS, Pae AN, Park WK, Gong JY, Koh HY, Jung SH. Synthesis and Biological Evaluation of Focused Isoxazolylpiperidinylpiperazine Library for Dopamine D3 and D4 Receptor Antagonists. Bulletin of the Korean Chemical Society. 2011;32(7):2151-2158. View Source
